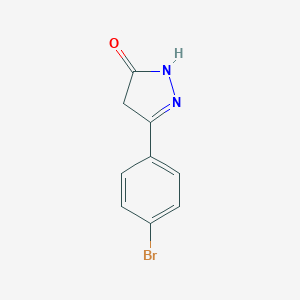

3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de benzyle, également connu sous le nom de bromométhylbenzène, est un composé organique de formule C₆H₅CH₂Br. Il est constitué d'un cycle benzénique substitué par un groupe bromométhyle. Le bromure de benzyle est un liquide incolore à l'odeur piquante et âcre. Il est connu pour ses propriétés lacrymogènes, c'est-à-dire qu'il peut provoquer des larmes et une irritation des yeux et des muqueuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de benzyle peut être synthétisé par bromation du toluène. Ce processus implique l'halogénation radicalaire du toluène à l'aide de brome ou de N-bromosuccinimide (NBS) comme agent bromant. La réaction est généralement réalisée en présence d'un initiateur radicalaire tel que le peroxyde de benzoyle et sous reflux .

Méthodes de production industrielle : Dans les environnements industriels, le bromure de benzyle est produit par bromation du toluène à l'aide de brome en présence d'un catalyseur. La réaction est menée dans un réacteur à écoulement continu pour garantir une utilisation efficace de la masse et un débit élevé. L'utilisation de méthodes photochimiques, telles que l'utilisation d'un générateur de brome en mode d'écoulement continu, a également été étudiée pour optimiser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de benzyle subit divers types de réactions chimiques, notamment :

Substitution nucléophile : Le bromure de benzyle subit facilement des réactions de substitution nucléophile, où l'atome de brome est remplacé par un nucléophile.

Oxydation : Le bromure de benzyle peut être oxydé en alcool benzylique ou en acide benzoïque dans des conditions appropriées.

Réactifs et conditions courants :

Substitution nucléophile : L'iodure de sodium dans l'acétone est couramment utilisé pour convertir le bromure de benzyle en iodure de benzyle.

Oxydation : Le permanganate de potassium en milieu acide est utilisé pour l'oxydation du bromure de benzyle en acide benzoïque.

Principaux produits formés :

Substitution nucléophile : Alcool benzylique, amine benzylique et éthers benzyliques.

Oxydation : Alcool benzylique et acide benzoïque.

Réduction : Toluène.

Applications De Recherche Scientifique

Le bromure de benzyle a un large éventail d'applications dans la recherche scientifique et l'industrie :

Synthèse organique : Il est utilisé comme réactif pour introduire des groupes benzyle en synthèse organique.

Produits pharmaceutiques : Le bromure de benzyle est utilisé dans la synthèse de divers composés pharmaceutiques, notamment les pénicillines et autres antibiotiques.

Science des matériaux : Il est utilisé dans la préparation de résines synthétiques, de colorants et de plastifiants.

Guerre chimique : En raison de ses propriétés lacrymogènes, le bromure de benzyle a été utilisé dans la guerre chimique comme irritant non létal.

5. Mécanisme d'action

Le mécanisme d'action du bromure de benzyle implique principalement sa réactivité en tant qu'agent alkylant. L'atome de brome dans le bromure de benzyle est fortement électrophile, ce qui le rend sensible à l'attaque nucléophile. Cela conduit à la formation d'un intermédiaire cationique benzylique, qui peut ensuite réagir avec divers nucléophiles pour former des composés benzyliques substitués . Les cibles moléculaires et les voies impliquées dans son action comprennent des réactions de substitution nucléophile avec des molécules biologiques telles que les protéines et les acides nucléiques, conduisant à des effets cytotoxiques potentiels .

Composés similaires :

Chlorure de benzyle (C₆H₅CH₂Cl) : Similaire au bromure de benzyle mais avec un atome de chlore au lieu de brome.

Iodure de benzyle (C₆H₅CH₂I) : Plus réactif que le bromure de benzyle en raison de l'électrophilie plus élevée de l'iode.

Fluorure de benzyle (C₆H₅CH₂F) : Moins réactif que le bromure de benzyle et est utilisé dans des applications spécifiques où une faible réactivité est avantageuse.

Unicité du bromure de benzyle : Le bromure de benzyle est unique en raison de sa réactivité équilibrée, ce qui le rend adapté à un large éventail d'applications de synthèse. Sa réactivité est supérieure à celle du chlorure de benzyle mais inférieure à celle de l'iodure de benzyle, offrant un équilibre optimal pour de nombreuses réactions de synthèse organique .

Mécanisme D'action

The mechanism of action of benzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom in benzyl bromide is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a benzyl cation intermediate, which can then react with various nucleophiles to form substituted benzyl compounds . The molecular targets and pathways involved in its action include nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids, leading to potential cytotoxic effects .

Comparaison Avec Des Composés Similaires

Benzyl Chloride (C₆H₅CH₂Cl): Similar to benzyl bromide but with a chlorine atom instead of bromine.

Benzyl Iodide (C₆H₅CH₂I): More reactive than benzyl bromide due to the higher electrophilicity of iodine.

Benzyl Fluoride (C₆H₅CH₂F): Less reactive than benzyl bromide and is used in specific applications where lower reactivity is advantageous.

Uniqueness of Benzyl Bromide: Benzyl bromide is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than benzyl chloride but lower than benzyl iodide, providing an optimal balance for many organic synthesis reactions .

Propriétés

Numéro CAS |

103095-74-5 |

|---|---|

Formule moléculaire |

C9H7BrN2O |

Poids moléculaire |

239.07 g/mol |

Nom IUPAC |

3-(4-bromophenyl)-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |

Clé InChI |

WESYQPCMJBXDKK-UHFFFAOYSA-N |

SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)Br |

SMILES canonique |

C1C(=NNC1=O)C2=CC=C(C=C2)Br |

Synonymes |

5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.